molecular formula C14H13N3OS2 B358992 4-(4-methoxyphenyl)-3-(methylthio)-5-(thiophen-2-yl)-4H-1,2,4-triazole CAS No. 637326-00-2

4-(4-methoxyphenyl)-3-(methylthio)-5-(thiophen-2-yl)-4H-1,2,4-triazole

Cat. No. B358992
CAS RN: 637326-00-2
M. Wt: 303.4g/mol
InChI Key: DWZCVQOTVHKYBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-methoxyphenyl)-3-(methylthio)-5-(thiophen-2-yl)-4H-1,2,4-triazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-3-(methylthio)-5-(thiophen-2-yl)-4H-1,2,4-triazole is not fully understood. However, studies suggest that it may act by inhibiting various enzymes and signaling pathways involved in cancer cell proliferation, inflammation, and microbial growth.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, inhibit cancer cell growth, and possess antimicrobial activity. It has also been investigated for its potential to regulate blood glucose levels and improve insulin sensitivity.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(4-methoxyphenyl)-3-(methylthio)-5-(thiophen-2-yl)-4H-1,2,4-triazole in lab experiments is its diverse range of potential applications. It has been studied for its use in various fields, making it a versatile compound. However, one of the limitations is the limited knowledge of its mechanism of action, which makes it challenging to optimize its use in lab experiments.

Future Directions

There are several future directions for the study of 4-(4-methoxyphenyl)-3-(methylthio)-5-(thiophen-2-yl)-4H-1,2,4-triazole. One direction is to investigate its potential use in combination therapy with other drugs for the treatment of cancer and inflammation. Another direction is to study its effect on gut microbiota and its potential use in regulating gut health. Additionally, further research is needed to understand its mechanism of action and optimize its use in lab experiments.
Conclusion:
In conclusion, this compound is a compound with vast potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and optimize its use in lab experiments.

Synthesis Methods

The synthesis method of 4-(4-methoxyphenyl)-3-(methylthio)-5-(thiophen-2-yl)-4H-1,2,4-triazole involves the reaction of 4-methoxybenzyl chloride with thiophene-2-thiol in the presence of potassium carbonate to form 4-(4-methoxyphenyl)-3-(methylthio) thiophene-2-carboxylic acid. This compound is then reacted with hydrazine hydrate to produce this compound.

Scientific Research Applications

The scientific research application of 4-(4-methoxyphenyl)-3-(methylthio)-5-(thiophen-2-yl)-4H-1,2,4-triazole is vast and diverse. This compound has been studied for its potential use in the treatment of cancer, inflammation, and microbial infections. It has also been investigated for its antioxidant and anti-diabetic properties.

properties

IUPAC Name

4-(4-methoxyphenyl)-3-methylsulfanyl-5-thiophen-2-yl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS2/c1-18-11-7-5-10(6-8-11)17-13(12-4-3-9-20-12)15-16-14(17)19-2/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWZCVQOTVHKYBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SC)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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